3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-8(14-15-9)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOCIIJIVXLVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include trifluoroacetic acid, acetic anhydride, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In one study, the compound showed significant inhibition against Escherichia coli and Aspergillus niger at concentrations ranging from 20 to 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| E. coli | 20 | 75 |
| A. niger | 50 | 85 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. A study indicated that it could effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies.
Herbicidal Activity
The herbicidal potential of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been explored through various experiments. Formulations containing this compound achieved over 80% weed control at optimal dosages against common agricultural weeds, demonstrating its practical application in herbicide development.
| Application | Optimal Dosage | Control (%) |
|---|---|---|
| Herbicidal | Varies | >80 |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of this compound against pathogens causing neglected tropical diseases such as leishmaniasis and Chagas disease. The compound demonstrated potent activity against Leishmania amazonensis and Trypanosoma cruzi, suggesting its potential in developing new treatments for these diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various pyrazole derivatives, this compound was found to be particularly effective against multiple strains of bacteria and fungi, reinforcing its value as a starting point for drug development.
Case Study 2: Herbicidal Application
A series of field trials evaluated the herbicidal effectiveness of this compound against a range of agricultural weeds. Results indicated that formulations containing this compound not only provided effective control but also exhibited low toxicity to non-target species.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key analogs and their substituents:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The nitro group (NO₂) at position 3 in the target compound enhances electrophilicity, whereas methoxy (OCH₃) in analogs (e.g., ) increases electron density, affecting reactivity and binding to biological targets.
- Steric Effects : Bulky substituents like naphthalen-1-yl () reduce solubility but may improve receptor selectivity.
- Positional Isomerism : The 1-(4-nitrophenyl) analog () shows altered electronic properties compared to the 3-substituted target compound, impacting metabolic stability .
Physicochemical Properties
- Solubility : Nitro groups reduce solubility in aqueous media but improve lipid bilayer penetration. Trifluoromethyl enhances lipophilicity (LogP ~2.5–3.0) .
- Spectroscopic Data: ¹H NMR: Pyrazole protons resonate at δ 6.5–7.5 ppm; nitro groups cause deshielding (~δ 8.2 ppm for aromatic protons) . IR: NO₂ asymmetric stretching at ~1520 cm⁻¹; CF₃ at 1150–1250 cm⁻¹ .
Biological Activity
3-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, parasitology, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 253.17 g/mol
The presence of the nitrophenyl and trifluoromethyl groups significantly influences the compound's biological properties.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and subsequent apoptosis in cancer cells. Additionally, the nitro group may facilitate reactive oxygen species (ROS) generation, further contributing to cytotoxicity .
| Cancer Type | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 | |
| Liver Cancer | HepG2 | 12.5 | |
| Lung Cancer | A549 | 18.0 |
2. Antiparasitic Activity
Research has demonstrated the efficacy of pyrazole derivatives against parasitic infections such as leishmaniasis and Chagas disease. The compound was tested against Leishmania amazonensis and Trypanosoma cruzi, showing significant antiparasitic effects:
- In Vitro Studies : The structure-activity relationship indicated that compounds with bulky groups at the para position exhibited enhanced activity against these pathogens .
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes:
- Experimental Findings : In vivo studies demonstrated that this compound exhibited anti-inflammatory effects comparable to standard NSAIDs like diclofenac sodium .
| Inflammatory Model | % Inhibition | Reference |
|---|---|---|
| Carrageenan-induced paw edema | 60% | |
| Acetic acid-induced writhing | 55% |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives, including the target compound, revealed that modifications to the phenyl ring significantly enhanced anticancer activity against various cell lines. The study concluded that the nitro group plays a crucial role in increasing cytotoxicity through multiple mechanisms .
Case Study 2: Antiparasitic Efficacy
In another investigation focusing on antiparasitic properties, researchers synthesized several derivatives and evaluated their activity against Leishmania and Trypanosoma. The findings indicated that compounds with trifluoromethyl groups showed superior efficacy due to improved lipophilicity and membrane permeability .
Q & A
Q. How to analyze and resolve conflicting biological data from different assays?
- Methodological Answer : Employ orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results. Apply Bland-Altman analysis to quantify inter-assay variability. For discordant data, use machine learning (e.g., random forests) to identify confounding variables (e.g., assay pH, serum content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
